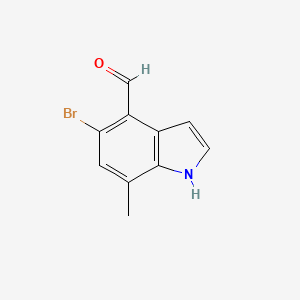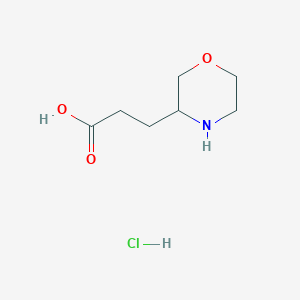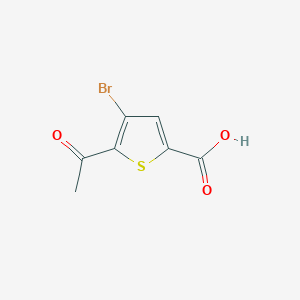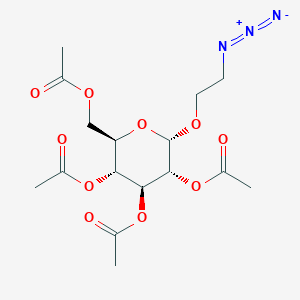
(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside, abbreviated as 2-AEGAL, is a synthetic sugar derivative that has been used in a variety of scientific research applications. It is a highly versatile compound that has been used for a range of purposes, including as a substrate for glycosylation reactions, as a reagent for enzymatic synthesis, and as a tool for studying the structure and function of proteins.
Wissenschaftliche Forschungsanwendungen
2-AEGAL has been used for a variety of scientific research applications. It has been used as a substrate for glycosylation reactions, as a reagent for enzymatic synthesis, and as a tool for studying the structure and function of proteins. It has also been used to study the mechanism of action of enzymes involved in the biosynthesis of complex carbohydrates, and to investigate the interactions between carbohydrates and proteins.
Wirkmechanismus
2-AEGAL acts as a substrate for glycosylation reactions, which involve the transfer of a sugar moiety from one molecule to another. In this reaction, the 2-AEGAL molecule is used as a donor and the acceptor molecule is usually a protein or other macromolecule. The reaction is catalyzed by an enzyme, such as a glycosyltransferase, which facilitates the transfer of the sugar moiety from the 2-AEGAL molecule to the acceptor molecule.
Biochemical and Physiological Effects
2-AEGAL has been shown to have a number of biochemical and physiological effects. It has been demonstrated to inhibit the growth of certain types of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to inhibit the activity of certain enzymes, including proteases and glycosidases. Additionally, it has been demonstrated to have a variety of effects on the expression of genes involved in carbohydrate metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
2-AEGAL is a highly versatile compound that has numerous advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of different applications. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 2-AEGAL is a highly reactive compound and should be handled with caution in the laboratory. Additionally, it can be toxic if ingested and should be handled with appropriate safety precautions.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-AEGAL. These include further investigation into its biochemical and physiological effects, development of new synthesis methods, and exploration of its potential uses in drug development. Additionally, further research could be conducted into the interactions between 2-AEGAL and proteins, as well as its potential applications in biotechnology and nanotechnology. Finally, further research could be conducted into the use of 2-AEGAL as a tool for studying the structure and function of proteins.
Synthesemethoden
2-AEGAL can be synthesized in a two-step process. The first step involves the reaction of 2-azidoethanol with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose in the presence of sodium borohydride to form the desired product. The second step involves the addition of a base such as sodium hydroxide to the reaction mixture and stirring for several hours to complete the reaction. The product can then be isolated by filtration and purified by column chromatography.
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O10/c1-8(20)25-7-12-13(26-9(2)21)14(27-10(3)22)15(28-11(4)23)16(29-12)24-6-5-18-19-17/h12-16H,5-7H2,1-4H3/t12-,13+,14+,15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAXDKFCBLGMIZ-CWVYHPPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6357584.png)



![2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B6357609.png)

![7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one](/img/structure/B6357632.png)

![2-Bromo-6-methylH-imidazo[1,2-a]pyridine](/img/structure/B6357650.png)
![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6357656.png)



![2-[(Boc-Amino)methyl]-3-fluoro-2-propen-1-ol](/img/structure/B6357685.png)